8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide
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Overview
Description
8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry and medicine.5]decane 6,6,10,10-tetraoxide.
Mechanism of Action
The mechanism of action of 8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine and butyrylcholine in the brain, which can potentially improve cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanism of action for these properties is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide have been extensively studied. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine and butyrylcholine in the brain, which can potentially improve cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide is its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Its anti-inflammatory and anti-cancer properties also make it a promising candidate for the development of drugs for the treatment of these diseases. However, one of the main limitations of this compound is its toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Synthesis Methods
The synthesis of 8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide involves the reaction of 1,5-dithiacyclooctane with phenylmagnesium bromide followed by oxidation with hydrogen peroxide. This method has been reported to yield the compound in good yields and purity.
Scientific Research Applications
8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide has been extensively studied for its potential applications in various fields. In biochemistry, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can potentially lead to the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
8-phenyl-6λ6,10λ6-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S2/c15-19(16)10-13(12-6-2-1-3-7-12)11-20(17,18)14(19)8-4-5-9-14/h1-3,6-7,13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOXEURKQIWJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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